molecular formula C37H61N5O7S2 B609868 Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-(4-((butylamino)carbonyl)-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl)-2-(2-propenylthio)- CAS No. 150351-31-8

Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-(4-((butylamino)carbonyl)-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl)-2-(2-propenylthio)-

Katalognummer B609868
CAS-Nummer: 150351-31-8
Molekulargewicht: 752.0395
InChI-Schlüssel: YJBSPOIWTBZECQ-DDVBCEDLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD 135390 is a novel HIV-1 protease inhibitors identified by rational selection. The human immunodeficiency virus (HIV-1), associated with the AIDS (acquired immunodeficiency syndrome) epidemic, encodes an aspartyl protease that is essential for polyprotein processing in the virus (Navia et al., 1989). It has been demonstrated that inactivation of the protease either catalytically or by an inhibitor prevents infectious virion formation (Kohl et al., 1988;  Darke et al., 1989). The acquired knowledge of key molecular interactions occurring between inhibitors and aspartyl proteases, as well as the structural similarities between HIV-1 protease and human renin was used to rationally select candidates for HIV-1 screening from the pool of analogs designed as renin inhibitors. A minimal number of chosen compounds were tested in an HIV-1 protease assay system. Two structurally novel peptides emerged as potent enzymatic protease inhibitors. This study highlights the selection process and characterizes the antiviral properties of the two novel analogs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

  • Synthetic Equivalents for Tetrahydroisoquinolines : Glycinamide derivatives have been utilized in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, an important framework in various chemical compounds. For instance, N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide and similar derivatives have been developed for this purpose (Kommidi, Balasubramaniam, & Aidhen, 2010).

  • Reaction with Trichloroethylene : Glycinamide reacts with trichloroethylene in the presence of aqueous NaOH, yielding various N,N,N,'N'-tetraalkylsubstituted glycinamides. This novel reaction suggests a potential application in creating new glycinamide-based compounds (Pielichowski & Popielarz, 1984).

  • Amine Addition to Benzylidenemalonodialdehyde : Studies have shown that glycinamide can react with benzylidenemalonodialdehyde, leading to the formation of zwitterionic adducts. This reaction demonstrates the reactivity and potential utility of glycinamide in organic synthesis (Bernasconi & Stronach, 1991).

Medical Research Applications

  • HIV-1 Protease Inhibitors : Glycinamide derivatives have been studied in the context of HIV-1 protease inhibition. For example, L-689,502, a compound containing a glycinamide derivative, was found to be a potent inhibitor of HIV-1 protease in vitro. Metabolism studies of this compound have led to the identification of more potent metabolites, indicating the potential for glycinamide derivatives in developing HIV treatments (Balani et al., 1995).

  • Renin Inhibitors for Hypertension : Glycinamide derivatives have also been explored for their role in renin inhibition, which is significant for hypertension treatment. For instance, a study on the synthesis of L-[14C]phenylalanine incorporated into a renin inhibitor highlighted the importance of glycinamide derivatives in this context (Lee, Hicks, & Johnson, 1991).

Other Applications

  • Transient Directing Group in Organic Synthesis : Glycinamide hydrochloride has been used as a transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes. This application signifies the versatility of glycinamide derivatives in facilitating specific organic reactions (Wen & Li, 2020).

  • Kinetic Behavior in Aminolysis of Delta-Lactones : The kinetic behavior of glycinamide in the aminolysis of delta-lactones has been studied, providing insights into the mechanistic aspects of its reactivity. Such studies are important for understanding the broader applications of glycinamide in chemical synthesis (Pocker & Green, 1976).

Eigenschaften

CAS-Nummer

150351-31-8

Produktname

Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-(4-((butylamino)carbonyl)-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl)-2-(2-propenylthio)-

Molekularformel

C37H61N5O7S2

Molekulargewicht

752.0395

IUPAC-Name

5-((2S)-N-(1-(allylthio)-2-amino-2-oxoethyl)-2-(morpholine-4-sulfonamido)-3-phenylpropanamido)-N-butyl-6-cyclohexyl-4-hydroxy-2-isopropylhexanamide

InChI

InChI=1S/C37H61N5O7S2/c1-5-7-18-39-35(45)30(27(3)4)26-33(43)32(25-29-16-12-9-13-17-29)42(37(34(38)44)50-23-6-2)36(46)31(24-28-14-10-8-11-15-28)40-51(47,48)41-19-21-49-22-20-41/h6,8,10-11,14-15,27,29-33,37,40,43H,2,5,7,9,12-13,16-26H2,1,3-4H3,(H2,38,44)(H,39,45)/t30?,31-,32?,33?,37?/m0/s1

InChI-Schlüssel

YJBSPOIWTBZECQ-DDVBCEDLSA-N

SMILES

O=C(N)C(SCC=C)N(C([C@H](CC1=CC=CC=C1)NS(=O)(N2CCOCC2)=O)=O)C(CC3CCCCC3)C(O)CC(C(NCCCC)=O)C(C)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PD-135390;  PD135390;  PD 135390

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-(4-((butylamino)carbonyl)-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl)-2-(2-propenylthio)-
Reactant of Route 2
Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-(4-((butylamino)carbonyl)-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl)-2-(2-propenylthio)-
Reactant of Route 3
Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-(4-((butylamino)carbonyl)-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl)-2-(2-propenylthio)-
Reactant of Route 4
Reactant of Route 4
Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-(4-((butylamino)carbonyl)-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl)-2-(2-propenylthio)-
Reactant of Route 5
Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-(4-((butylamino)carbonyl)-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl)-2-(2-propenylthio)-
Reactant of Route 6
Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-(4-((butylamino)carbonyl)-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl)-2-(2-propenylthio)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.